Dibutyltin dilaurate

Description

Properties

IUPAC Name |

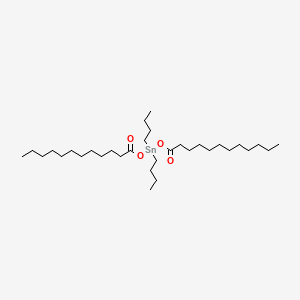

[dibutyl(dodecanoyloxy)stannyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLDJPRMSDWDSL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O4Sn, Array | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024961 | |

| Record name | Dibutyltin dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyltin dilaurate is a clear yellow viscous liquid. (NTP, 1992), Liquid, Soft solid or yellow liquid; mp = 22-24 deg C; [Merck Index] Yellow oily liquid or waxy solid; [ICSC] Yellow viscous liquid; [MSDSonline], YELLOW OILY LIQUID OR WAXY CRYSTALS. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin dilaurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

205 °C at 1.3 kPa (to convert kPa to mm Hg, multiply by 7.5), at 1.3kPa: 205 °C | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

446 °F (NTP, 1992), 455 °F (open cup), 191 °C | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Practically insol in methanol; sol in petroleum ether, benzene, acetone, ether, carbon tetrachloride, organic esters, In water, 3 ppm @ room temperature., Solubility in water: none | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.066 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.05 g/cu cm @ 20 °C, Density (at 20 °C): 1.05 g/cm³ | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

21.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 21.8 (Air = 1) | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

negligible | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Soft crystals or yellow liquid, Oily liquid | |

CAS No. |

77-58-7 | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyltin dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin dilaurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 to 75 °F (NTP, 1992), 22-24 °C | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYLTIN DILAURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dibutyltin Dilaurate in Polyurethane Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dibutyltin dilaurate (DBTDL) is a highly efficient organotin catalyst extensively utilized in the production of polyurethane-based materials, ranging from foams and elastomers to coatings and adhesives. Its primary function is to accelerate the formation of urethane linkages from the reaction of isocyanates and polyols. This technical guide provides a comprehensive overview of the catalytic mechanism of DBTDL, detailing the underlying chemical principles, reaction kinetics, and the experimental methodologies used to elucidate its mode of action. Quantitative data from various studies are summarized, and key experimental protocols are provided to facilitate further research in this field. Additionally, signaling pathways and experimental workflows are visualized using diagrammatic representations.

Introduction

Polyurethanes are a versatile class of polymers formed through the polyaddition reaction of di- or polyisocyanates with polyols. The uncatalyzed reaction is often slow, necessitating the use of catalysts to achieve practical production rates and desired material properties. Organotin compounds, particularly dibutyltin dilaurate (DBTDL), have emerged as workhorse catalysts due to their high efficiency and selectivity for the isocyanate-hydroxyl reaction.[1] Understanding the precise mechanism by which DBTDL catalyzes urethane formation is crucial for optimizing reaction conditions, designing novel catalysts, and controlling the final properties of polyurethane materials.

The Catalytic Mechanism of Dibutyltin Dilaurate

The generally accepted mechanism for DBTDL catalysis in polyurethane formation is a Lewis acid-based pathway.[2][3] The tin atom in DBTDL acts as a Lewis acid, coordinating with both the isocyanate and the hydroxyl groups of the polyol. This coordination enhances the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl oxygen, thereby lowering the activation energy of the reaction.[2]

The catalytic cycle can be described in the following steps:

-

Formation of a Catalyst-Alcohol Complex: DBTDL initially forms a complex with the alcohol (polyol). Computational and experimental studies suggest the formation of an alkoxide complex between the organotin dicarboxylate and the alcohol.[4]

-

Coordination with Isocyanate: The tin-alkoxide complex then interacts with the isocyanate. This is believed to involve the coordination of the isocyanate to the tin center.

-

Formation of a Ternary Complex: A key feature of the DBTDL-catalyzed mechanism is the formation of a ternary complex involving the catalyst, the alcohol, and the isocyanate.[5] This complex brings the reactants into close proximity and in the correct orientation for reaction.

-

Nucleophilic Attack and Urethane Formation: Within the ternary complex, the activated hydroxyl group of the polyol performs a nucleophilic attack on the activated carbonyl carbon of the isocyanate. This leads to the formation of the urethane linkage.

-

Catalyst Regeneration: After the urethane bond is formed, the product is released, and the DBTDL catalyst is regenerated to participate in another catalytic cycle.

This mechanism is often referred to as a "bifunctional" or "push-pull" mechanism, where DBTDL simultaneously activates both reactants.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed Lewis acid catalytic cycle for DBTDL in urethane formation.

Caption: Proposed Lewis acid catalytic cycle of DBTDL.

Quantitative Analysis of Reaction Kinetics

The rate of the DBTDL-catalyzed polyurethane formation is influenced by several factors, including catalyst concentration, reactant structure, and temperature. Kinetic studies provide valuable quantitative data to understand these effects.

Effect of DBTDL Concentration and Addition Sequence

The concentration of DBTDL has a significant impact on the reaction rate. Niyogi et al. investigated the effect of DBTDL concentration and the sequence of its addition on the reaction between neopentyl glycol (NPG) and toluene diisocyanate (TDI).[5]

| Reaction No. | Catalyst Concentration (mol/L) | Sequence of Addition | Rate Constant (K) (L/mol·s) | Half-life (t½) (s) |

| 1 | 0 | Uncatalyzed | 0.00018 | 6349 |

| 2 | 0.0016 | DBTDL added to NPG + TDI mixture | 0.0032 | 353 |

| 3 | 0.1 | DBTDL added to NPG, then TDI | 0.0115 | 98 |

| 4 | 0.1 | DBTDL added to NPG + TDI mixture | 0.0182 | 62 |

| Table 1: Effect of DBTDL concentration and addition sequence on reaction kinetics. Data from Niyogi et al.[5] |

The data clearly shows that increasing the DBTDL concentration significantly increases the reaction rate constant and decreases the half-life. Interestingly, the sequence of catalyst addition also plays a role, with the highest reaction rate observed when DBTDL is added to the mixture of the diol and isocyanate.[5]

Effect of Reactant Structure

The structure of the alcohol (primary vs. secondary hydroxyl groups) also affects the catalytic activity of DBTDL. A study on the reaction of dicyclohexylmethane-4,4'-diisocyanate (H12MDI) with 1-butanol (primary alcohol) and 2-butanol (secondary alcohol) demonstrated this effect.[2]

| Alcohol | DBTDL Concentration (ppm Sn) | Second-Order Rate Constant (k) (L/mol·s) |

| 1-Butanol (Primary) | 300 | 5.9 x 10⁻⁴ |

| 2-Butanol (Secondary) | 300 | 1.8 x 10⁻⁴ |

| Table 2: Effect of alcohol structure on the DBTDL-catalyzed reaction rate at 40°C.[2] |

The reaction with the primary alcohol is significantly faster than with the secondary alcohol, highlighting the steric hindrance effects on the catalytic process.[2] The study also found a linear relationship between the second-order rate constant and the DBTDL concentration in the range of 100-700 ppm Sn.[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the DBTDL-catalyzed polyurethane reaction. The following sections outline the methodologies for key analytical techniques.

Titrimetric Determination of Residual Isocyanate Content

This method is used to monitor the progress of the polyurethane reaction by quantifying the consumption of isocyanate groups over time.[5]

Materials:

-

Dibutylamine

-

Trichlorobenzene

-

Methanolic hydrochloric acid (standardized)

-

Bromocresol green indicator

-

Reaction solvent (e.g., dry THF)

-

Quenching solution (dibutylamine in trichlorobenzene)

Procedure:

-

Initiate the polyurethane reaction in a thermostated reactor under a dry nitrogen atmosphere.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known excess of the quenching solution (dibutylamine in trichlorobenzene). The excess dibutylamine reacts with the unreacted isocyanate groups.

-

Allow the quenching reaction to proceed for a sufficient time (e.g., 15-20 minutes).[2][6]

-

Back-titrate the unreacted dibutylamine with standardized methanolic hydrochloric acid using bromocresol green as an indicator.[5]

-

Perform a blank titration with the quenching solution alone to determine the initial amount of dibutylamine.

-

Calculate the percentage of reacted isocyanate at each time point to determine the reaction kinetics.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is a powerful technique to study the curing kinetics of polyurethane systems by measuring the heat flow associated with the reaction as a function of temperature or time.[7]

Procedure:

-

Prepare the reaction mixture of polyol, isocyanate, and DBTDL catalyst.

-

Accurately weigh a small amount of the mixture (typically 5-10 mg) into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

For non-isothermal scans, heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range.

-

For isothermal scans, rapidly heat the sample to the desired curing temperature and hold it for a specific time.

-

The heat flow is recorded as a function of temperature or time. The area under the exothermic peak corresponds to the total heat of reaction.

-

The degree of conversion (α) at any time or temperature can be calculated by dividing the partial heat of reaction by the total heat of reaction.

-

Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be determined using various models like the Kissinger or Ozawa-Flynn-Wall methods.[7]

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

FTIR spectroscopy is a valuable tool for in-situ monitoring of the polyurethane formation by tracking the changes in the characteristic infrared absorption bands of the reactants and products.[8]

Procedure:

-

The reaction can be carried out directly in a temperature-controlled cell suitable for in-situ FTIR analysis, or aliquots can be withdrawn at intervals.

-

For in-situ analysis, the reaction mixture is placed in a heated transmission cell or on an attenuated total reflectance (ATR) crystal.

-

Spectra are recorded at regular time intervals.

-

The disappearance of the isocyanate peak at approximately 2270 cm⁻¹ is monitored to follow the reaction progress.[9]

-

The formation of the urethane linkage can be observed by the appearance of the N-H stretching band (around 3300 cm⁻¹) and the carbonyl (C=O) stretching band (around 1700-1730 cm⁻¹).

-

The degree of conversion can be calculated by relating the decrease in the isocyanate peak area to an internal standard peak that remains unchanged during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

NMR spectroscopy is employed to investigate the formation of complexes between the catalyst and the reactants, providing insights into the reaction mechanism.[5][10]

Sample Preparation:

-

To study the DBTDL-polyol interaction, prepare a sample by dissolving DBTDL and the polyol (e.g., in a 1:1 molar ratio) in a deuterated solvent (e.g., CDCl₃) inside an NMR tube.[5]

-

For studying the complete reaction, the reaction can be initiated in the NMR tube, and spectra can be acquired over time.

Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the chemical shifts of the polyol protons in the presence and absence of DBTDL. A shift in the position of the hydroxyl proton signal or adjacent protons can indicate complex formation.

-

Monitor the disappearance of reactant signals and the appearance of product signals to follow the reaction kinetics.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships between different mechanistic steps is crucial for a clear understanding.

Experimental Workflow for Kinetic Analysis

Caption: General workflow for kinetic analysis of polyurethane formation.

Logical Relationship of the Catalytic Mechanism

Caption: Logical flow of the DBTDL-catalyzed urethane formation.

Conclusion

Dibutyltin dilaurate is a highly effective catalyst for polyurethane synthesis, operating primarily through a Lewis acid mechanism that involves the formation of a ternary complex with the polyol and isocyanate reactants. This dual activation of both reacting species significantly accelerates the rate of urethane formation. The catalytic efficiency is influenced by factors such as catalyst concentration, the structure of the reactants, and the sequence of addition. A thorough understanding of this mechanism, supported by quantitative kinetic data and detailed experimental protocols as outlined in this guide, is paramount for the continued development and optimization of polyurethane-based technologies in various scientific and industrial applications.

References

- 1. xylemanalytics.com [xylemanalytics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 5. scispace.com [scispace.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthesis and Characterization of Dibutyltin Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis and characterization of dibutyltin dilaurate (DBTDL), an organotin compound widely utilized as a catalyst in various industrial and pharmaceutical applications. This document details a reliable synthesis protocol and outlines the key analytical techniques for confirming the structure, purity, and thermal properties of the synthesized compound.

Synthesis of Dibutyltin Dilaurate (DBTDL)

The synthesis of dibutyltin dilaurate is most commonly achieved through the direct esterification of dibutyltin oxide with lauric acid. This method is efficient, proceeds with high yield, and avoids the use of harsh reagents.

Reaction Scheme

Caption: Reaction scheme for the synthesis of DBTDL.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of dibutyltin dilaurate.[1][2]

Materials:

-

Dibutyltin oxide (DBTO)

-

Lauric acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactant Charging: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibutyltin oxide and lauric acid in a 2:1 molar ratio of lauric acid to dibutyltin oxide. For example, use 100g of lauric acid and 62g of dibutyltin oxide.[2]

-

Reaction: Stir the solid mixture at room temperature (20-30°C). The mixture will gradually turn into a liquid.[1] Heat the liquid mixture to 60-70°C and allow it to reflux for 2-3 hours.[1] The reaction progress can be monitored by the amount of water collected in a Dean-Stark trap, if used.

-

Work-up: After the reflux is complete, cool the reaction mixture to room temperature (20-30°C).[1] Transfer the mixture to a separatory funnel. The product (organic phase) will separate from the water byproduct.

-

Drying: Collect the organic phase and dry it over anhydrous magnesium sulfate.[1][2]

-

Isolation: Filter the mixture to remove the drying agent. The resulting filtrate is dibutyltin dilaurate. For higher purity, the product can be distilled under reduced pressure.

Synthesis Workflow

Caption: Experimental workflow for DBTDL synthesis.

Characterization of Dibutyltin Dilaurate

The synthesized dibutyltin dilaurate should be characterized to confirm its identity and purity. The primary techniques used for this purpose are Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis (TGA/DSC).

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow viscous liquid |

| Molecular Formula | C₃₂H₆₄O₄Sn |

| Molecular Weight | 631.56 g/mol |

| Boiling Point | >250 °C (decomposes)[3] |

| Melting Point | 22-24 °C |

| Density | ~1.05 g/cm³ at 20°C |

| Solubility | Insoluble in water; soluble in most organic solvents |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DBTDL molecule.

Experimental Protocol:

A small drop of the liquid DBTDL sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded in the range of 4000-400 cm⁻¹.

Expected Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~2955, ~2924, ~2854 | C-H stretching (alkyl chains) |

| ~1730 | C=O stretching (ester carbonyl) |

| ~1465 | C-H bending (CH₂) |

| ~1377 | C-H bending (CH₃) |

| ~590 | Sn-C stretching |

| ~530 | Sn-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of DBTDL.

Experimental Protocol:

A small amount of the DBTDL sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectra are then acquired on a standard NMR spectrometer.

¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.90 | t | -CH₃ (butyl and laurate) |

| ~1.27 | m | -(CH₂)₈- (laurate) |

| ~1.60 | m | -CH₂-CH₂-Sn and -CH₂-CH₂-COO- |

| ~2.29 | t | -CH₂-COO- (laurate) |

| ~1.0-1.7 | m | -CH₂- (butyl) |

¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~13.6 | -CH₃ (butyl) |

| ~14.1 | -CH₃ (laurate) |

| ~22.6-34.2 | -(CH₂)n- (butyl and laurate) |

| ~178.5 | C=O (ester) |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of DBTDL.

Experimental Protocol:

A small, accurately weighed sample of DBTDL is placed in an alumina or platinum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Events:

| Analysis | Temperature Range (°C) | Observation |

| DSC | 20-30 | Endothermic peak (melting) |

| TGA | >250 | Onset of decomposition[3] |

| TGA | 250-400 | Major weight loss due to decomposition |

Characterization Workflow

Caption: Workflow for the characterization of DBTDL.

Safety Considerations

Dibutyltin dilaurate is a toxic substance and should be handled with appropriate safety precautions. It can be absorbed through the skin and is an irritant to the skin and eyes. It is also a neurotoxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of dibutyltin dilaurate in a laboratory setting. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently prepare and verify the quality of DBTDL for their specific applications in drug development, polymer chemistry, and beyond.

References

Chemical and physical properties of Dibutyltin dilaurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Dibutyltin Dilaurate (DBTDL). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications. This guide details the fundamental characteristics of DBTDL, outlines experimental protocols for its analysis, and visualizes key processes involving this versatile organotin compound.

Core Chemical and Physical Properties

Dibutyltin dilaurate is an organotin compound with the chemical formula C₃₂H₆₄O₄Sn.[1] It is a versatile catalyst and stabilizer used in a variety of industrial applications, including the production of polyurethanes, silicones, and as a stabilizer in PVC.[1][2] At room temperature, it typically appears as a colorless to yellowish, oily, viscous liquid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of Dibutyltin Dilaurate.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₃₂H₆₄O₄Sn | - | [1] |

| Molecular Weight | 631.57 | g/mol | [1] |

| CAS Number | 77-58-7 | - | |

| Appearance | Colorless to yellowish oily liquid or soft waxy crystals | - | [1] |

| Melting Point | 22 - 24 | °C | |

| Boiling Point | >204 at 12 mmHg | °C | |

| Density | 1.066 | g/cm³ at 25°C | [3] |

| Solubility in Water | <0.1 | g/100 mL at 20°C | [4] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, and other organic solvents | - | [5] |

| Vapor Pressure | 0.2 | mmHg at 160°C | |

| Refractive Index | 1.471 | at 20°C | |

| Viscosity | 42 | cP at 25°C | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and analysis of Dibutyltin Dilaurate.

Determination of Tin Content by Graphite Furnace Atomic Absorption (GFAA)

This method is adapted from the OSHA procedure for determining airborne dibutyltin dilaurate.[7]

Objective: To quantify the tin content in a sample containing Dibutyltin Dilaurate.

Apparatus:

-

Atomic absorption spectrophotometer with a graphite furnace

-

Electrodeless discharge lamp for tin

-

Personal sampling pumps and mixed cellulose ester filters (for air sampling)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents:

-

Toluene, ACS reagent grade

-

Dibutyltin Dilaurate standard

-

Deionized water

-

Nitric acid (for cleaning glassware)

Procedure:

-

Sample Collection (for airborne analysis):

-

Draw a known volume of air through a mixed cellulose ester filter using a calibrated personal sampling pump.

-

-

Sample Preparation:

-

Extract the filter or a known weight of a solid/liquid sample with a precise volume of toluene in a clean, dry volumetric flask.

-

Ensure complete dissolution by vortexing or sonicating the mixture.

-

-

Standard Preparation:

-

Prepare a stock solution of DBTDL in toluene of a known concentration.

-

Perform serial dilutions to create a series of working standards with concentrations that bracket the expected sample concentration.

-

-

Instrumental Analysis:

-

Set up the GFAA according to the manufacturer's instructions for tin analysis.

-

Aspirate the blank (toluene), standards, and samples into the graphite furnace.

-

Record the absorbance readings for each solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of tin in the sample solutions from the calibration curve.

-

Calculate the percentage of tin in the original sample based on the dilution factors and the initial sample weight or volume.

-

Spectroscopic Analysis

Objective: To identify the functional groups present in Dibutyltin Dilaurate.

-

Neat Liquid: Place a small drop of the DBTDL liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Solution: Dissolve a small amount of DBTDL in a suitable infrared-transparent solvent (e.g., carbon tetrachloride). The solution is then placed in a liquid sample cell.

Instrumental Parameters (Typical):

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Analysis:

-

Identify characteristic absorption bands for C-H, C=O (ester), Sn-C, and Sn-O bonds.

Objective: To elucidate the molecular structure of Dibutyltin Dilaurate.

Sample Preparation: [10]

-

Dissolve 10-50 mg of DBTDL in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

Instrumental Parameters (Typical for ¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS)

Analysis:

-

Analyze the chemical shifts, integration, and splitting patterns of the proton signals to confirm the presence of the butyl and laurate moieties.

Objective: To determine the molecular weight and fragmentation pattern of Dibutyltin Dilaurate.

Sample Introduction:

-

Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization Method:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

Analysis:

-

Identify the molecular ion peak (M⁺) and characteristic fragment ions to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key processes and workflows related to Dibutyltin Dilaurate.

References

- 1. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]

- 2. DIBUTYLTIN DILAURATE (DBT) - Ataman Kimya [atamanchemicals.com]

- 3. DIBUTYLTIN DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]

- 4. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]

- 5. Dibutyltin dilaurate (determination of dibutyltin expressed as dibutyltin dilaurate) - analysis - Analytice [analytice.com]

- 6. Dibutyltin dilaurate | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. osha.gov [osha.gov]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Lewis Acid Catalysis of Dibutyltin Dilaurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin dilaurate (DBTDL) is a versatile and highly efficient organotin catalyst widely employed in various industrial chemical processes. Its efficacy stems from the Lewis acidic nature of the tin(IV) center, which plays a pivotal role in accelerating reactions such as polyurethane formation, silicone curing, esterification, and transesterification.[1][2][3] This technical guide provides a comprehensive overview of the core principles governing the Lewis acid catalytic activity of DBTDL, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and polymer chemistry.

The catalytic prowess of DBTDL is centered on the ability of the tin atom to act as a Lewis acid, accepting electron density from reactants to facilitate bond formation.[4] This coordination lowers the activation energy of the reaction, thereby increasing the reaction rate.[4] This guide will delve into the specifics of this catalytic action across its primary applications.

Core Catalytic Mechanism: A Lewis Acid Approach

The fundamental principle behind DBTDL's catalytic activity is the electrophilic nature of the tin atom. Coordinated to two butyl groups and two laurate ligands, the tin(IV) center possesses vacant d-orbitals, allowing it to accept electron pairs from nucleophilic species.[2] This interaction activates the substrate, making it more susceptible to nucleophilic attack.

In the context of polyurethane formation, the generally accepted mechanism involves the coordination of DBTDL with both the isocyanate and the polyol.[4][5] This coordination can occur through two primary pathways: activation of the hydroxyl group or activation of the isocyanate group.[4] In both scenarios, the Lewis acidic tin atom polarizes the respective bond, facilitating the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon.[4]

Quantitative Data on Catalytic Activity

The efficiency of DBTDL as a catalyst is quantifiable through various parameters such as reaction rate constants (k), half-life (t½), and activation energy (Ea). The following tables summarize key quantitative data from cited literature.

Polyurethane Formation

The kinetics of polyurethane formation are significantly influenced by the presence and concentration of DBTDL, as well as the sequence of reactant and catalyst addition.

| Reaction No. | Catalyst Concentration (mol/L) | Sequence of Addition | Rate Constant (k) (L/mol·s) | Half-life (t½) (s) |

| 1 | Uncatalyzed | NPG + TDI | 0.00018 | 10800 |

| 2 | 0.0016 | NPG + TDI + DBTDL | 0.0019 | 1020 |

| 3 | 0.1 | NPG + DBTDL, then TDI | 0.012 | 162 |

| 4 | 0.1 | NPG + TDI, then DBTDL | 0.021 | 90 |

Data sourced from a study on the reaction of neopentyl glycol (NPG) and toluene diisocyanate (TDI) in THF.[5]

The activation energy for the DBTDL-catalyzed formation of polyurethanes varies depending on the specific reactants. For the reaction of aliphatic isocyanates with oxypropylated polyols, the activation energy is approximately 70.5 kJ/mol, while with castor oil, it is around 50.3 kJ/mol. For aromatic isocyanates with oxypropylated polyols, the activation energy is noted to be higher, around 77 kJ/mol.[6]

Silicone Curing

DBTDL is a common catalyst for the room temperature vulcanization (RTV) of silicones. The curing time is dependent on the catalyst concentration and environmental conditions.

| Base Material | Cross-linker | Catalyst | Curing Conditions | Surface Drying Time |

| PDMS-TMOS | Vinyltrimethoxysilane | DBTDL | Room Temperature | > 4 hours |

| PDMS-TMOS | Vinyltrimethoxysilane | DBTDL | 80 °C | > 1 hour |

Data for a moisture-curing silicone system.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments involving DBTDL catalysis.

Kinetic Study of Polyurethane Formation by Titration

This protocol details a method to determine the reaction kinetics of polyurethane formation by monitoring the consumption of isocyanate groups.[5]

Materials:

-

Neopentyl glycol (NPG)

-

Toluene diisocyanate (TDI)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous tetrahydrofuran (THF)

-

Dibutylamine

-

1,3,5-Trichlorobenzene

-

Standard methanolic hydrochloric acid

-

Bromocresol green indicator

Procedure:

-

Prepare stock solutions of NPG, TDI, and DBTDL in anhydrous THF at the desired concentrations.

-

In a three-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve a specific amount of NPG (e.g., 8.5567 mmol) in dry THF.

-

Initiate the reaction based on the desired sequence of addition (refer to the quantitative data table for examples). For instance, for reaction 4, add the TDI solution to the NPG solution, followed by the addition of the DBTDL catalyst solution.

-

At regular time intervals, withdraw a specified amount of the reaction mixture.

-

Immediately quench the reaction by adding the withdrawn sample to a solution of dibutylamine in 1,3,5-trichlorobenzene. This solution should be freshly prepared.

-

Back-titrate the unreacted dibutylamine with standard methanolic hydrochloric acid using bromocresol green as the indicator.

-

Calculate the percentage of TDI reacted at each time point to determine the reaction rate.

In-situ FTIR Spectroscopy for Monitoring Urethane Formation

This protocol provides a general workflow for using in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the real-time kinetics of DBTDL-catalyzed reactions.

Equipment:

-

FTIR spectrometer with an in-situ reaction cell (e.g., ReactIR)

-

Reaction vessel compatible with the in-situ probe

-

Temperature and stirring control

Procedure:

-

Assemble the reaction setup with the in-situ FTIR probe immersed in the reaction vessel.

-

Charge the reactor with the initial reactants (e.g., polyol and solvent).

-

Start spectral data collection to establish a baseline.

-

Initiate the reaction by adding the remaining reactants and the DBTDL catalyst.

-

Continuously collect FTIR spectra at regular intervals throughout the reaction.

-

Analyze the spectral data to track the disappearance of reactant peaks (e.g., the N=C=O stretch of the isocyanate at ~2270 cm⁻¹) and the appearance of product peaks (e.g., the N-H and C=O of the urethane linkage).

-

Convert the absorbance data to concentration profiles to determine the reaction kinetics.

Signaling Pathways and Experimental Workflows (Graphviz)

The following diagrams, generated using the DOT language, illustrate the catalytic mechanisms and experimental workflows.

Caption: Lewis acid catalytic cycle of DBTDL in polyurethane formation.

Caption: Experimental workflow for the kinetic study of polyurethane formation.

Caption: Catalytic mechanism of DBTDL in room temperature vulcanization of silicone.

Conclusion

Dibutyltin dilaurate's role as a Lewis acid catalyst is fundamental to its widespread use in polymer chemistry. By understanding the underlying mechanisms of coordination and activation, researchers can better control reaction kinetics and tailor the properties of the resulting materials. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals seeking to optimize existing processes or develop novel applications for this versatile catalyst. As research continues, a deeper understanding of the intricate catalytic cycles of DBTDL will undoubtedly lead to further innovations in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]

- 3. DIBUTYLTIN DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]

- 4. ohans.com [ohans.com]

- 5. scispace.com [scispace.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

Green Synthesis of Dibutyltin Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin dilaurate (DBTDL) is a versatile organotin compound widely utilized as a catalyst in the synthesis of polyurethanes, silicones, and polyesters. It also serves as a stabilizer for PVC resins.[1][2] Traditional synthesis routes for DBTDL often involve hazardous reagents, toxic solvents, and generate significant chemical waste, posing environmental and health risks.[3][4] Consequently, the development of green and sustainable synthesis methods for DBTDL is a critical area of research. This technical guide provides an in-depth overview of various green synthesis approaches for DBTDL, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in adopting more environmentally benign practices.

Green Synthesis Approaches

Several innovative methods have been developed to synthesize DBTDL in a more sustainable manner. These approaches focus on minimizing or eliminating the use of hazardous substances, improving energy efficiency, and reducing waste generation. Key green strategies include solvent-free synthesis, the use of less toxic starting materials, and the application of energy-efficient techniques like microwave irradiation.

Solvent-Free Synthesis from Dibutyltin Oxide and Lauric Acid

A prominent green synthesis route involves the direct reaction of dibutyltin oxide with lauric acid in the absence of a solvent.[3] This method is advantageous as it eliminates the need for organic solvents, which are often volatile and toxic. The process is simple, requires less complex equipment, and avoids solvent or catalyst residues in the final product.[3]

Experimental Protocol:

-

Reactant Mixing: In a suitable reaction vessel, combine lauric acid and dibutyltin oxide in a solid mixture.

-

Liquefaction: Stir the solid mixture at a temperature of 20-30°C until it transforms into a liquid mixture.[3]

-

Reflux Reaction: Heat the liquid mixture to 60-70°C and maintain it under reflux for 2-3 hours.[3]

-

Cooling and Separation: After the reflux period, cool the reaction mixture to 10-30°C and allow it to stand for layering. Collect the upper organic phase.[3]

-

Drying: Add anhydrous magnesium sulfate to the organic phase to remove any residual water. The typical ratio is 5-8g of anhydrous magnesium sulfate per 100mL of the organic phase. Allow the mixture to stand for 8-9 hours.[3]

-

Filtration: Filter the mixture to remove the anhydrous magnesium sulfate. The resulting filtrate is high-purity dibutyltin dilaurate.[3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | Lauric Acid, Dibutyltin Oxide | [3] |

| Solvent | None | [3] |

| Initial Temperature | 20-30°C | [3] |

| Reaction Temperature | 60-70°C | [3] |

| Reaction Time | 2-3 hours | [3] |

| Yield | Up to 97.2% | [3] |

Experimental Workflow:

Caption: Workflow for the solvent-free synthesis of DBTDL.

Synthesis from Dibutyltin Dichloride and Lauric Acid

An alternative green approach utilizes dibutyltin dichloride and lauric acid as starting materials. This method avoids the generation of toxic dust and wastewater associated with the hydrolysis of dibutyltin dichloride in conventional processes.[5] The use of an amine catalyst and an organic solvent, which can be recycled, are key features of this method.

Experimental Protocol:

-

Reaction Setup: In a reactor, add the solvent (e.g., benzene) followed by lauric acid and dibutyltin dichloride in a 2:1 molar ratio.[4]

-

Catalyst Addition: While maintaining the reaction temperature at 25-35°C, slowly add a catalyst such as triethylamine, tripropylamine, or dipropylamine over 2-4 hours.[4]

-

Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 7-8.[4]

-

Washing: Add water and hydrochloric acid to the reactor to wash the mixture. Separate and collect the aqueous layer when its pH is between 6 and 7.[4]

-

Solvent Removal: Heat the organic layer to 40-50°C under vacuum (less than 0.01 MPa) to evaporate the solvent.[4]

-

Purification: Filter the product after distillation to obtain pure dibutyltin dilaurate.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | Lauric Acid, Dibutyltin Dichloride | [4] |

| Solvent | Benzene or Sherwood Oil | [4] |

| Catalyst | Triethylamine, Tripropylamine, or Dipropylamine | [4] |

| Reaction Temperature | 25-35°C | [4] |

| Reaction Time | 2-4 hours (catalyst addition) | [4] |

| Yield | 86.9% - 89.4% | [4] |

Experimental Workflow:

Caption: Workflow for DBTDL synthesis from dibutyltin dichloride.

Microwave-Assisted Solvent-Free Synthesis (MASFOS)

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly accelerate reaction rates.[6] When applied to the synthesis of esters, and by extension DBTDL, under solvent-free conditions (MASFOS), it represents a significant advancement in green chemistry.[7] This method utilizes dibutyltin(IV) oxide as a catalyst to directly convert carboxylic acids and alcohols into esters.

Experimental Protocol (General Procedure for Esterification):

-

Reactant Mixture: Prepare an equimolecular mixture of the carboxylic acid (lauric acid) and the alcohol (in the context of DBTDL synthesis, this would be a conceptual representation of the reaction with dibutyltin oxide).

-

Catalyst Addition: Add a catalytic amount of dibutyltin(IV) oxide (e.g., 10 mol-%).[6]

-

Microwave Irradiation: Place the mixture in a monomode microwave oven and irradiate at a specific temperature (e.g., 180°C). The reaction is typically carried out in an open vessel.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography. For a model reaction of heptanoic acid and benzyl alcohol, completion was observed after 50 minutes.[6]

-

Purification: After the reaction is complete, purify the crude product using column chromatography to obtain the final ester.[6]

Quantitative Data Summary (for a model esterification reaction):

| Parameter | Value | Reference |

| Reactants | Heptanoic Acid, Benzyl Alcohol | [6] |

| Catalyst | Dibutyltin(IV) Oxide (10 mol-%) | [6] |

| Solvent | None | [6] |

| Reaction Temperature | 180°C | [6] |

| Reaction Time | 50 minutes | [6] |

| Yield | 91% (for benzyl heptanoate) | [6] |

Logical Relationship Diagram:

Caption: Logical flow of microwave-assisted DBTDL synthesis.

Conclusion

The green synthesis of dibutyltin dilaurate offers significant advantages over traditional methods by reducing environmental impact and improving safety. The solvent-free synthesis from dibutyltin oxide and lauric acid stands out for its simplicity and high yield. The method utilizing dibutyltin dichloride provides a viable alternative that minimizes waste streams. Furthermore, the application of microwave-assisted synthesis presents a promising avenue for highly efficient and rapid production of DBTDL. By adopting these greener methodologies, researchers and manufacturers can contribute to a more sustainable chemical industry without compromising product quality.

References

- 1. DIBUTYLTIN DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]

- 2. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]

- 3. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104672276A - Synthetic method for preparing dibutyltin dilaurate - Google Patents [patents.google.com]

- 5. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]

- 6. sciforum.net [sciforum.net]

- 7. Sciforum : Event management platform [sciforum.net]

Understanding the role of DBTDL in urethane formation

An In-Depth Technical Guide on the Core Role of Dibutyltin Dilaurate (DBTDL) in Urethane Formation

Introduction

Polyurethanes are a versatile class of polymers, integral to a myriad of applications, including coatings, foams, adhesives, and elastomers.[1] The fundamental chemistry underlying polyurethane production is the polyaddition reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO). While this reaction can proceed without external influence, it is often slow. To achieve commercially viable production rates and to control the properties of the final product, catalysts are essential.

Among the most effective and widely utilized catalysts for this reaction is Dibutyltin Dilaurate (DBTDL).[2] DBTDL is an organotin compound valued for its high catalytic efficiency and selectivity towards the urethane-forming (gelling) reaction over the water-isocyanate (blowing) reaction, particularly in solvent-borne systems.[2][3] This guide provides a comprehensive technical overview of the role of DBTDL in urethane formation, detailing its mechanism of action, reaction kinetics, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Properties of DBTDL

DBTDL, with the chemical formula (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂, is a clear to yellowish liquid at room temperature. Its efficacy as a catalyst stems from the Lewis acidic nature of the tin atom. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value / Description |

| Chemical Name | Dibutyltin Dilaurate |

| CAS Number | 77-58-7 |

| Molecular Formula | C₃₂H₆₄O₄Sn |

| Appearance | Light yellow to amber liquid |

| Solubility | Miscible with most organic solvents and polyurethane raw materials |

Catalytic Mechanism in Urethane Formation

The formation of a urethane linkage involves the nucleophilic attack of a hydroxyl group from the polyol on the electrophilic carbon atom of the isocyanate group. DBTDL significantly accelerates this process by lowering the reaction's activation energy.[3] The most widely accepted mechanism is a Lewis acid catalysis pathway where the tin center of DBTDL coordinates with both the polyol and the isocyanate, forming a ternary complex that facilitates the reaction.[4][5]

The primary catalytic steps are as follows:

-

Coordination and Activation : The tin atom in DBTDL, acting as a Lewis acid, coordinates with the oxygen of the polyol's hydroxyl group and the nitrogen of the isocyanate group.[4] This dual coordination polarizes the reactants.

-

Ternary Complex Formation : The simultaneous coordination brings the polyol and isocyanate into close proximity within a structured ternary complex.[5]

-

Nucleophilic Attack : This organized orientation facilitates the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.

-

Product Release : The urethane bond is formed, and the resulting polyurethane product is released, regenerating the DBTDL catalyst for the next cycle.

This mechanism highlights DBTDL's role as a bifunctional catalyst, activating both reactants to significantly increase the reaction rate.[4]

References

A Comprehensive Technical Guide to the Solubility of Dibutyltin Dilaurate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dibutyltin Dilaurate (DBTDL), a versatile organotin compound. Understanding the solubility of DBTDL is critical for its application in various fields, including as a catalyst in the synthesis of polyurethanes and silicones, a stabilizer for PVC, and in other specialized chemical processes. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for the application of this data in a research and development context.

Overview of Dibutyltin Dilaurate (DBTDL)

Dibutyltin dilaurate (CAS No. 77-58-7) is a colorless to pale yellow oily liquid.[1][2] It is an organotin compound widely used as a catalyst and stabilizer.[3][4] Its efficacy in various applications is often dependent on its miscibility and solubility in the reaction medium or formulation.

Solubility of Dibutyltin Dilaurate

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For DBTDL, its solubility in organic solvents is a key parameter for formulation development, reaction kinetics, and purification processes.

Qualitative Solubility Summary

DBTDL exhibits broad solubility in a range of common organic solvents. It is generally considered soluble in non-polar and polar aprotic solvents. However, its solubility in polar protic solvents, such as lower alcohols, is subject to some conflicting reports.

Quantitative Solubility Data

Precise quantitative solubility data for DBTDL in many organic solvents is not extensively documented in publicly available literature. The most consistently reported quantitative value is its very low solubility in water.

Table 1: Solubility of Dibutyltin Dilaurate in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Acetone | Polar Aprotic | Soluble[1][2][4][5][6][7][8] | Not Specified |

| Benzene | Non-polar | Soluble[1][2][4][6][7] | Not Specified |

| Carbon Tetrachloride | Non-polar | Soluble[1][2][6][7] | Not Specified |

| Chloroform | Polar Aprotic | Soluble[1][2][9] | Not Specified |

| Ether | Polar Aprotic | Soluble[4] | Not Specified |

| Ethyl Acetate | Polar Aprotic | Soluble[1][2][9] | Not Specified |

| Ethanol | Polar Protic | Soluble[1][9] | Not Specified |

| Methanol | Polar Protic | Soluble[1] / Practically Insoluble[4][10] | Not Specified |

| Petroleum Ether | Non-polar | Soluble[1][2][4][6][7] | Not Specified |

| Toluene | Non-polar | Soluble[1][2][9] | Not Specified |

| Water | Polar Protic | <0.1 g/100 mL[1][2][6][7] | 20 |

| Water | Polar Protic | 0.00143 g/L[4] | 20 |

Note on Methanol Solubility: There are conflicting reports regarding the solubility of DBTDL in methanol. Some sources describe it as soluble, while others state it is practically insoluble.[1][4][10] This discrepancy may be due to differences in the grade of the solvent or the DBTDL, the temperature, or the criteria used to define "soluble." Researchers should perform their own tests to confirm solubility in methanol for their specific application.

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of Dibutyltin Dilaurate in a given organic solvent at a specified temperature.

Materials:

-

Dibutyltin Dilaurate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of DBTDL to a known volume of the organic solvent in a sealed vial. The excess is necessary to ensure that a saturated solution is formed.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is often recommended.[11]

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the undissolved DBTDL settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a controlled temperature.

-

-

Sample Collection and Dilution:

-

Carefully extract a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

To prevent crystallization or precipitation, the extracted sample should be immediately diluted with a known volume of the same solvent.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of DBTDL.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the residue (DBTDL) can be measured.

-

Chromatographic Methods (GC-MS, HPLC): These methods are suitable for more precise measurements and can be used if a suitable analytical standard for DBTDL is available.

-

-

-

Calculation:

-

Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in g/100 mL, g/L, or mol/L.

-

Safety Precautions: Dibutyltin dilaurate is a hazardous substance.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Application Workflow in Research and Development

The determination of DBTDL solubility is a critical step in many research and development workflows. The following diagram illustrates a typical logical process.

This guide serves as a foundational resource for professionals working with Dibutyltin Dilaurate. While comprehensive quantitative data remains elusive in public domains, the qualitative information and the provided experimental framework offer a solid starting point for any research or development endeavor involving this important organotin compound.

References

- 1. DIBUTYLTIN DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]

- 2. DIBUTYLTIN DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]

- 3. filab.fr [filab.fr]

- 4. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]

- 5. pure.au.dk [pure.au.dk]